molecular formula C13H13N3O2S B2790828 N1-(pyridin-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 941998-77-2

N1-(pyridin-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2790828
CAS No.: 941998-77-2
M. Wt: 275.33
InChI Key: CZLPMOGEOAULPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(pyridin-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound that features both pyridine and thiophene rings, which are known for their significant roles in medicinal chemistry and material science. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(pyridin-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of pyridin-2-ylmethylamine and thiophen-2-ylmethylamine with oxalyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The process involves the formation of an intermediate oxalyl chloride derivative, which then reacts with the amines to form the desired oxalamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-(pyridin-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, especially at the thiophene ring.

    Reduction: Reduction reactions can target the oxalamide group, potentially converting it to amines.

    Substitution: Both the pyridine and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N1-(pyridin-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine ring and exhibit similar biological activities.

    Thiophene derivatives: Compounds like thiophene-2-carboxamide have comparable structures and properties.

Uniqueness

N1-(pyridin-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the combination of pyridine and thiophene rings within the same molecule, which imparts a distinct set of chemical and biological properties

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c17-12(15-8-10-4-1-2-6-14-10)13(18)16-9-11-5-3-7-19-11/h1-7H,8-9H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLPMOGEOAULPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.